molecular formula C21H20FN3O2 B2535001 N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251600-54-0

N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2535001
CAS No.: 1251600-54-0
M. Wt: 365.408
InChI Key: RCTDKKQVNSKHHW-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a benzannulated naphthyridine core fused with a partially hydrogenated ring system. The acetamide side chain is substituted with a 4-fluoro-3-methylphenyl group, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) properties.

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-10-14(6-7-17(13)22)23-20(26)12-25-9-8-19-16(11-25)21(27)15-4-2-3-5-18(15)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDKKQVNSKHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives. This group of compounds has garnered attention for their diverse biological activities, making them significant in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,8-naphthyridine core and an acetamide functional group. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties. The molecular formula can be represented as:

C19H19FN2OC_{19}H_{19}FN_{2}O

Anticancer Activity

  • Mechanism of Action : The 1,8-naphthyridine scaffold has been linked to anticancer properties through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Case Studies :
    • A study demonstrated that related naphthyridine compounds showed IC50 values ranging from 0.41 to 1.19 μM against different cancer cell lines such as MIAPaCa and K-562 . This suggests that modifications to the naphthyridine structure can significantly enhance anticancer potency.

Antimicrobial Activity

  • Spectrum of Activity : this compound has been evaluated for its antimicrobial properties against various bacterial strains.
  • Research Findings : Compounds with similar naphthyridine structures have shown moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria . This highlights the potential of this compound as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has also been explored. These compounds have been reported to downregulate pro-inflammatory cytokines in vitro, indicating their ability to modulate inflammatory responses .

Comparative Analysis of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of tumor growth (IC50: 0.41 - 1.19 μM)
AntimicrobialModerate to potent activity against bacteria
Anti-inflammatoryDownregulation of pro-inflammatory cytokines

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor activity. For instance, a study highlighted that certain naphthyridine derivatives act as potent inhibitors against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression .

Antimicrobial Properties

Naphthyridine derivatives have also shown promising antimicrobial activities. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Research has indicated that naphthyridine derivatives can inhibit monoamine oxidase (MAO) enzymes, which are involved in neurodegeneration .

Anti-inflammatory and Analgesic Effects

Several studies have reported that compounds with naphthyridine scaffolds possess anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate inflammatory pathways and pain receptors .

Anticancer Activity Study

A notable study investigated the anticancer effects of various naphthyridine derivatives including the compound . The results demonstrated significant cytotoxicity against melanoma cells with IC50 values comparable to established chemotherapeutics .

Neuroprotective Mechanism Exploration

Another study explored the neuroprotective mechanisms of naphthyridine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures .

Antimicrobial Efficacy Assessment

A comprehensive evaluation of antimicrobial efficacy revealed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives reported in recent literature, differing primarily in substituent patterns and saturation levels. Two closely related analogs are discussed below, with their structural and functional distinctions highlighted.

Compound from : N-(4-fluoro-3-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-dodecahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide

This analog features a dodecahydrobenzo[b][1,6]naphthyridine core (12 saturated bonds), significantly increasing conformational flexibility compared to the target compound’s tetrahydro system (4 saturated bonds). Additional substituents include an 8-methoxy and 6-methyl group on the naphthyridine ring. The increased saturation could reduce aromaticity, altering π-π stacking efficiency in biological targets.

Compound from : N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

This analog substitutes the phenyl ring with a 2-chlorophenyl group and introduces 6,9-difluoro substitutions on the benzo ring. The difluoro substitutions on the benzo ring create a strong electron-deficient aromatic system, which may enhance interactions with electron-rich enzyme active sites.

Structural and Functional Comparison Table

Parameter Target Compound Compound from Compound from
Phenyl Substituents 4-fluoro-3-methyl 4-fluoro-3-methyl 2-chloro
Benzo Ring Substituents None (10-oxo only) 8-methoxy, 6-methyl 6,9-difluoro
Saturation Level 3,4,5,10-tetrahydro Dodecahydro (12 saturated bonds) 3,4,5,10-tetrahydro
Molecular Formula Not explicitly provided Not explicitly provided C₂₀H₁₆ClF₂N₃O₂
Molecular Weight Not explicitly provided Not explicitly provided 403.8 g/mol
Key Functional Effects Balanced lipophilicity, moderate rigidity Enhanced solubility, high flexibility High lipophilicity, strong electron withdrawal

Implications of Structural Differences

  • Electron Effects : The target’s 4-fluoro group and ’s 6,9-difluoro groups create distinct electronic profiles, influencing binding to charged or polar targets.
  • Steric Considerations : ’s 6-methyl group may limit access to deep binding pockets, whereas the target’s 3-methylphenyl group offers moderate steric bulk without significant hindrance.
  • Hydrogen-Bonding Potential: The 8-methoxy group in ’s compound could serve as a hydrogen-bond acceptor, absent in the target.

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Core formation : Cyclization of precursors to form the benzo[b][1,6]naphthyridinone core, often using catalysts like palladium or copper under inert conditions .
  • Functionalization : Introduction of the 4-fluoro-3-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Acetamide linkage : Reaction with chloroacetyl chloride or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Reaction Parameters
Solvent: DMF/DMSO

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 110–120 ppm for aromatic F; methyl groups at δ 2.3–2.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the naphthyridinone core and acetamide orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., 3-CF₃ vs. 4-OCH₃) to assess electronic effects on target binding .
  • Core rigidity : Compare benzo[b]naphthyridinone derivatives with pyrido[3,2-d]pyrimidines to evaluate conformational flexibility’s impact on potency .
  • Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance solubility or metabolic stability .
Analog Modification Biological Activity (IC₅₀)
A 4-Fluoro → 4-CF₃2.1 µM (vs. 5.8 µM for parent)
B Acetamide → ureaImproved solubility, reduced toxicity

Q. How should contradictory data in enzymatic inhibition assays be resolved?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors (e.g., ATP analogs for kinase assays) .
  • Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .
  • Metabolite interference : Use LC-MS to identify degradation products that may compete with the parent compound .

Mechanistic and Pharmacological Questions

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .
  • Molecular docking : Simulate binding to predicted targets (e.g., kinase domains) using software like AutoDock Vina, followed by mutagenesis to validate key residues .
  • Transcriptomics : RNA-seq to identify downstream pathways modulated post-treatment (e.g., apoptosis markers like BAX/BCL-2) .

Q. How can metabolic stability be improved without compromising potency?

  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .
  • Prodrug design : Mask the acetamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data?

  • Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in triplicate experiments .

Q. How to address batch-to-batch variability in biological activity?

  • QC protocols : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks for each batch .
  • Bioassay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .

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